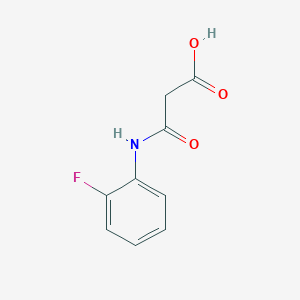![molecular formula C6H11N3 B6170707 [(1H-imidazol-2-yl)methyl]dimethylamine CAS No. 54534-78-0](/img/new.no-structure.jpg)
[(1H-imidazol-2-yl)methyl]dimethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1H-imidazol-2-yl)methyl]dimethylamine is a chemical compound that features an imidazole ring substituted with a dimethylamine group. Imidazole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1H-imidazol-2-yl)methyl]dimethylamine typically involves the reaction of imidazole derivatives with dimethylamine. One common method is the alkylation of imidazole with a suitable alkylating agent, followed by the introduction of the dimethylamine group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The scalability of the process is crucial for industrial applications, and methods such as catalytic hydrogenation or reductive amination may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
[(1H-imidazol-2-yl)methyl]dimethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can lead to the formation of imidazole derivatives with different substitution patterns.
Substitution: The dimethylamine group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of imidazole derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
[(1H-imidazol-2-yl)methyl]dimethylamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Medicine: Imidazole derivatives are known for their antimicrobial and antifungal properties, making them valuable in drug development.
Industry: The compound is used in the production of agrochemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of [(1H-imidazol-2-yl)methyl]dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological molecules, influencing their activity. The dimethylamine group can enhance the compound’s solubility and bioavailability, making it more effective in its applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methylimidazole: Similar in structure but lacks the dimethylamine group.
2-Methylimidazole: Another imidazole derivative with different substitution patterns.
4,5-Dihydro-1H-imidazole: A reduced form of imidazole with different chemical properties.
Uniqueness
[(1H-imidazol-2-yl)methyl]dimethylamine is unique due to the presence of both the imidazole ring and the dimethylamine group. This combination imparts distinct chemical and biological properties, making it valuable in various applications. The compound’s ability to undergo diverse chemical reactions and its potential in drug development and industrial processes highlight its significance.
Eigenschaften
CAS-Nummer |
54534-78-0 |
|---|---|
Molekularformel |
C6H11N3 |
Molekulargewicht |
125.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[6-(Difluoromethyl)-3-pyridyl]methanol](/img/structure/B6170655.png)

